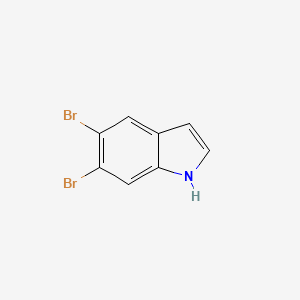

5,6-Dibromo-1H-indol

Descripción general

Descripción

5,6-Dibromo-1H-indole is a marine-derived natural product isolated from Smenospongia sp . It has a molecular formula of CHBrNO and an average mass of 318.949 Da .

Synthesis Analysis

The synthesis of 5-bromoindole, a related compound, involves a process where indole as a raw material is subjected to sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole . This then undergoes a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole is subjected to an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-1H-indole includes a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis

Indole derivatives, including 5,6-Dibromo-1H-indole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .Physical And Chemical Properties Analysis

5,6-Dibromo-1H-indole has a density of 2.173±0.06 g/cm3 . It also has a boiling point of 522.0±45.0 °C .Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados del indol, incluyendo el 5,6-Dibromo-1H-indol, han sido ampliamente estudiados por su potencial en el tratamiento del cáncer. Muestran promesa en la inhibición del crecimiento de las células cancerosas y podrían ser clave en el desarrollo de nuevos medicamentos contra el cáncer .

Actividad antimicrobiana

Estos compuestos también exhiben propiedades antimicrobianas, lo que los hace valiosos en la lucha contra las enfermedades infecciosas causadas por varios microbios .

Aplicaciones antiinflamatorias y analgésicas

Los indoles han sido evaluados por sus efectos antiinflamatorios y analgésicos, lo que podría conducir a nuevos tratamientos para los trastornos inflamatorios y el manejo del dolor .

Propiedades antivirales

Las investigaciones han demostrado que los derivados del indol pueden poseer actividades antivirales, lo que potencialmente ofrece nuevas formas de combatir las infecciones virales .

Efectos antioxidantes

Las propiedades antioxidantes de los indoles son otra área de interés, ya que podrían ayudar a proteger las células del estrés oxidativo .

Potencial antidiabético

Los estudios sugieren que los derivados del indol podrían desempeñar un papel en el manejo de la diabetes, proporcionando una nueva vía para el desarrollo de medicamentos antidiabéticos .

Mecanismo De Acción

Target of Action

Indole derivatives, which include 5,6-dibromo-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit the production of certain molecules, as seen in the case of prostaglandins . More research is needed to elucidate the specific mode of action of 5,6-Dibromo-1H-indole.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways . For example, some indole derivatives have been found to have antiviral activity, affecting the pathways of various RNA and DNA viruses .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight of 27494 , may influence its pharmacokinetic properties

Result of Action

It has been found that the presence of bromine in the indole or indoline skeleton at the c-5 position resulted in a partial increase in anticancer activity on leukemia cell lines . More research is needed to fully understand the molecular and cellular effects of 5,6-Dibromo-1H-indole’s action.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the stability and efficacy of 5,6-Dibromo-1H-indole.

Direcciones Futuras

Indole derivatives, including 5,6-Dibromo-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are also being explored for their potential in industrial applications, including flavour and fragrance applications, for example, in the food industry or perfumery .

Propiedades

IUPAC Name |

5,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYMGJXOXIECHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591728 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854923-38-9 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

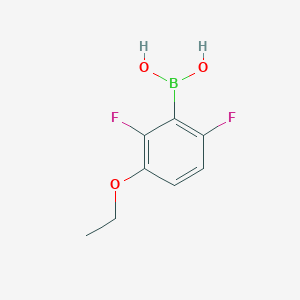

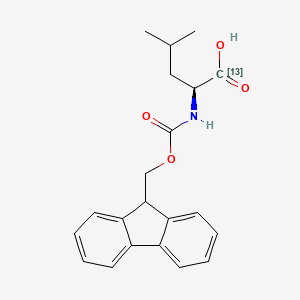

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)